molecular formula C14H19NO B7514904 N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide

N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide

Cat. No. B7514904
M. Wt: 217.31 g/mol
InChI Key: VDLFBAOPDKBNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide, also known as CX-5461, is a small molecule that has been shown to have potential as a cancer therapeutic agent. It was first synthesized in 2005 by researchers at the University of Queensland, Australia, and has since been the subject of numerous scientific studies.

Mechanism of Action

N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide acts by binding to a specific region of RNA polymerase I, known as the DNA-binding cleft. This prevents the enzyme from properly interacting with DNA and initiating the transcription of ribosomal RNA. As a result, the production of new ribosomes is disrupted, leading to a decrease in protein synthesis and ultimately cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to induce the activation of the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide is that it has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. However, one limitation is that it can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several potential future directions for research on N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide. One area of interest is the development of combination therapies that can enhance its effectiveness against cancer cells while minimizing toxicity to normal cells. Another area of interest is the identification of biomarkers that can help predict which patients are most likely to benefit from treatment with N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide. Finally, there is ongoing research into the development of new RNA polymerase inhibitors that may be even more effective than N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide.

Synthesis Methods

The synthesis of N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide involves several steps, including the reaction of cyclobutanone with phenylmagnesium bromide, followed by the reaction of the resulting compound with methylamine. The final step involves the addition of a carboxylic acid derivative to form the desired product.

Scientific Research Applications

N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide has been shown to selectively target cancer cells by inhibiting RNA polymerase I, a key enzyme involved in the synthesis of ribosomal RNA. This results in the disruption of ribosome biogenesis and ultimately leads to the death of cancer cells.

properties

IUPAC Name

N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11(12-7-4-3-5-8-12)15(2)14(16)13-9-6-10-13/h3-5,7-8,11,13H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLFBAOPDKBNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.